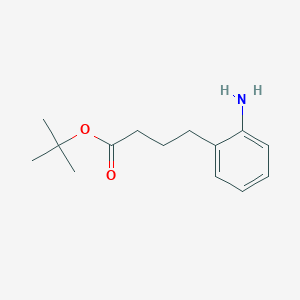

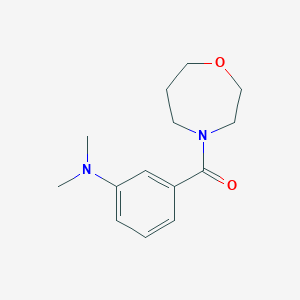

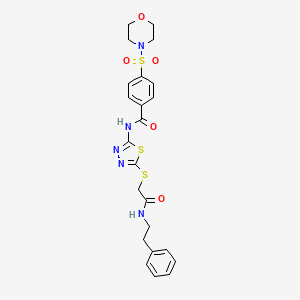

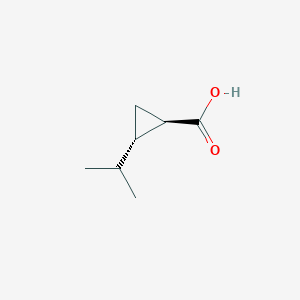

![molecular formula C15H15NO4 B2409548 2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid CAS No. 1457525-19-7](/img/structure/B2409548.png)

2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid” is a chemical compound with the CAS number 1457525-19-7 . It has a molecular weight of 273.28 and a molecular formula of C15H15NO4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid” such as boiling point and storage conditions are not specified in the search results .Applications De Recherche Scientifique

Microbial Inhibition and Antioxidant Activity

Derivatives of phenylacetic acid, specifically 4-epiradicinol isolated from Curvularia lunata, have demonstrated antimicrobial properties. The compound inhibited the growth of various bacterial species such as Escherichia coli, Staphylococcus aureus, Salmonella choleraesuis, and Bacillus subtilis, though it lacked antimicrobial and antioxidant activity (Varma et al., 2006). Additionally, phenylacetic acid derivatives synthesized from 4-aminophenylacetic acid displayed promising antimicrobial activities, with certain compounds showing effectiveness against pathogens (Bedair et al., 2006). Moreover, a study on the antioxidant profile of various dihydroxy- and trihydroxyphenolic acids, which share structural similarities with phenylacetic acid, found 3,4,5-trihydroxyphenylacetic acid to be the most potent radical scavenger among the tested compounds (Siquet et al., 2006).

Structural Studies and Synthetic Applications

Phenylacetic acid and its derivatives are crucial in structural studies and synthetic applications. For instance, the synthesis of 3,4-(methylenedioxy) phenylacetic acid was achieved through a mild three-step reaction, indicating its potential in complex organic synthesis (Xue-lian, 2007). The role of phenylacetic acid as a scaffold in the synthesis of complex molecules is further evidenced by the creation of triorganotin(IV) complexes, where it acts as a ligand, demonstrating diverse applications in chemistry and material science (Baul et al., 2002). Furthermore, the ligand-enabled auxiliary-free meta-C-H arylation of free phenylacetic acid highlights its role in advanced organic synthesis and drug development (Li et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2,3-dihydroxyphenyl)methylamino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c17-12-8-4-7-11(14(12)18)9-16-13(15(19)20)10-5-2-1-3-6-10/h1-8,13,16-18H,9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZCMUUIEPMTIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NCC2=C(C(=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethylbenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2409466.png)

![3-chloro-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide](/img/structure/B2409470.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2409472.png)

![N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide](/img/structure/B2409475.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)

![4-Ethyl-1-oxaspiro[2.6]nonane](/img/structure/B2409482.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol](/img/structure/B2409485.png)

![2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2409487.png)